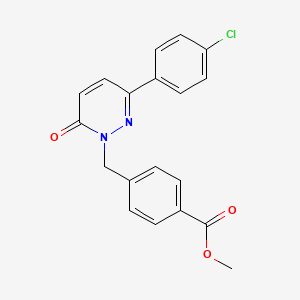

methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate

CAS No.: 1211214-39-9

Cat. No.: VC7268767

Molecular Formula: C19H15ClN2O3

Molecular Weight: 354.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211214-39-9 |

|---|---|

| Molecular Formula | C19H15ClN2O3 |

| Molecular Weight | 354.79 |

| IUPAC Name | methyl 4-[[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]methyl]benzoate |

| Standard InChI | InChI=1S/C19H15ClN2O3/c1-25-19(24)15-4-2-13(3-5-15)12-22-18(23)11-10-17(21-22)14-6-8-16(20)9-7-14/h2-11H,12H2,1H3 |

| Standard InChI Key | ZGXVMKNTIAPCEK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity

Methyl 4-((3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)methyl)benzoate is a synthetic organic compound with the following key attributes:

-

IUPAC Name: Methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate.

-

CAS Registry Number: 129109-19-9.

-

Molecular Formula: .

Structural Characteristics

The compound features:

-

A pyridazine ring substituted with a 4-chlorophenyl group at the 1-position.

-

A methyl ester functional group at the benzoate moiety.

-

A ketone group at the 6-position of the pyridazine ring.

The SMILES representation is: COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)Cl .

Applications and Potential Uses

While specific applications for this compound are not explicitly detailed in the sources, similar pyridazine derivatives are known for:

-

Pharmaceutical applications, such as anti-inflammatory agents or enzyme inhibitors.

-

Use as intermediates in organic synthesis for more complex molecules .

Synthesis Pathways

The synthesis of methyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate typically involves:

-

Starting with a chlorinated aromatic precursor.

-

Reacting it with hydrazine derivatives to form the pyridazine core.

-

Introducing the ester functionality via methylation or esterification reactions .

Research and Development

Recent studies on pyridazine derivatives highlight their potential in drug discovery due to their diverse biological activities:

-

Anti-inflammatory properties through inhibition of enzymes like lipoxygenase .

-

Potential as receptor agonists or antagonists in various biochemical pathways.

Safety and Handling

Given the presence of halogenated aromatic groups, this compound may pose risks such as:

-

Toxicity upon ingestion or inhalation.

-

Environmental persistence due to halogenation.

Proper safety protocols, including personal protective equipment (PPE) and controlled disposal methods, are recommended during handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume